

A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

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Introduction

N-Methyl-DL-alanine (**H-N-Me-DL-Ala-OH**) is a non-proteinogenic α -amino acid derivative of alanine, characterized by the substitution of a methyl group on the nitrogen atom of the amino group.[1][2] This seemingly subtle modification imparts unique physicochemical properties that distinguish it from its parent amino acid, leading to diverse applications in peptide chemistry, neuroscience, and pharmaceutical development.[1][3] Its ability to influence peptide conformation, enhance metabolic stability, and potentially modulate neurotransmitter systems makes it a molecule of significant interest for researchers.[4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of N-Methyl-DL-alanine.

Molecular Structure and Properties

N-Methyl-DL-alanine is a chiral molecule existing as a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The presence of the N-methyl group introduces steric hindrance that can influence peptide bond formation and the resulting peptide's secondary structure.[6]

Chemical Identifiers:

- IUPAC Name: 2-(methylamino)propanoic acid[3]

- Synonyms: **H-N-Me-DL-Ala-OH**, N-Me-DL-Ala-OH, (±)-2-(Methylamino)propanoic acid[1]
- CAS Number: 600-21-5[3]
- Molecular Formula: C₄H₉NO₂[3]
- SMILES: CC(C(=O)O)NC

Physicochemical Data

A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in the table below. These parameters are crucial for its application in experimental settings, including reaction setup, purification, and formulation.

Property	Value	Source(s)
Molecular Weight	103.12 g/mol	[1][2][3]
Monoisotopic Mass	103.063328530 Da	[2][3]
Melting Point	209-299 °C (range from various sources)	[7]
Solubility	Good solubility in water (~50 g/100mL)	[7]
Appearance	White to off-white crystalline powder	[1]

Experimental Protocols

The synthesis of N-Methyl-DL-alanine and its incorporation into peptides requires specific methodologies to overcome the challenges posed by the N-methyl group.

Protocol 1: Synthesis of N-Methyl-DL-alanine via Reaction with α -Bromopropionic Acid

This method provides a classical approach to the synthesis of N-Methyl-DL-alanine.

Materials:

- α -Bromopropionic acid
- Concentrated aqueous methylamine solution
- Methyl alcohol
- Ether
- Standard laboratory glassware

Procedure:

- Slowly add α -bromopropionic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring.[8]
- Allow the mixture to stand at room temperature for a minimum of four days.[8]
- Concentrate the solution under reduced pressure to a smaller volume.
- Filter the solution and concentrate it further.
- Cool the solution to room temperature and add methyl alcohol to precipitate the product.[8]
- Chill the mixture overnight in a refrigerator (0–4 °C).
- Filter the crystals with suction and wash with methyl alcohol and then ether.[8]
- For further purification, the crude product can be recrystallized from a water/methyl alcohol mixture.[8]

Protocol 2: Solution-Phase Peptide Synthesis Incorporating N-Methyl-L-alanine

Incorporating N-methylated amino acids into peptides presents challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[6] This protocol outlines a method using a potent coupling reagent.

Materials:

- Fmoc-L-alanine
- N-Methyl-L-alanine methyl ester hydrochloride
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard peptide synthesis glassware and purification equipment (TLC, HPLC)

Procedure:

- Neutralization of N-Methyl-L-alanine methyl ester: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.[\[6\]](#)
- Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.[\[6\]](#)
- Coupling Reaction: Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution. Stir the reaction mixture at room temperature.[\[6\]](#)
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[\[6\]](#)
- Work-up and Purification: Once the reaction is complete, proceed with standard work-up procedures to remove excess reagents and by-products. The resulting dipeptide can be purified by chromatography.

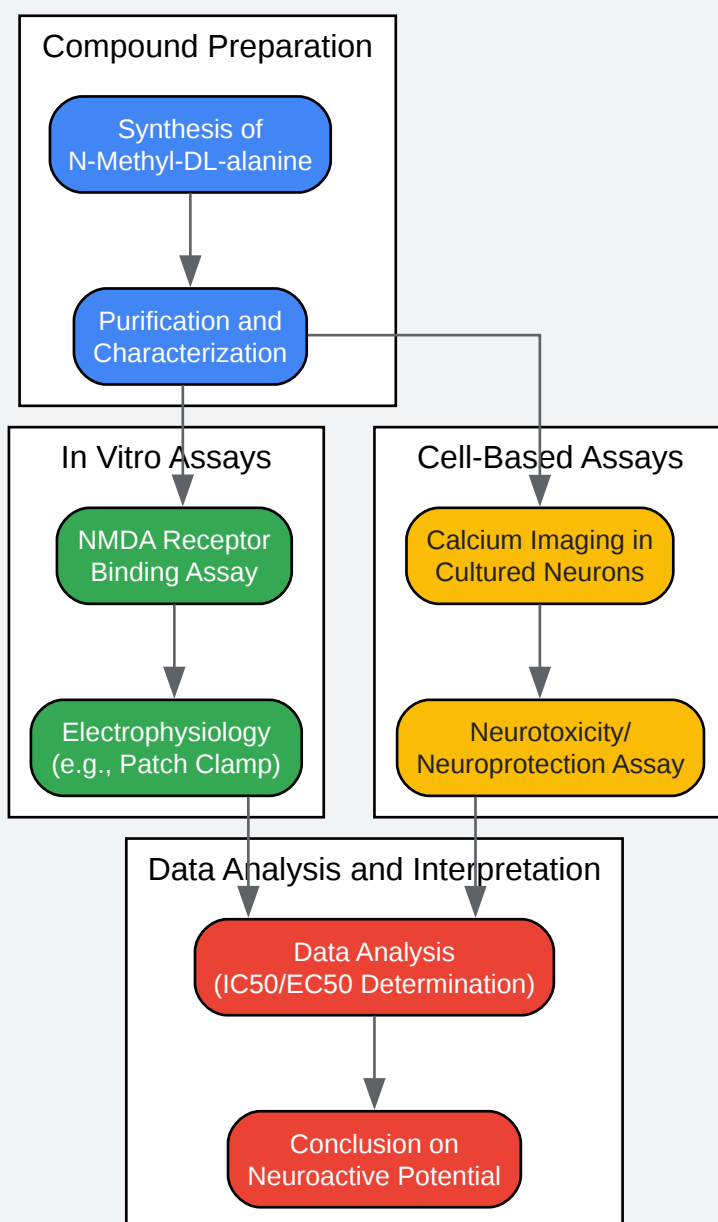
Signaling Pathways and Biological Relevance

N-methylated amino acids are of growing interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[\[4\]](#) While specific signaling pathways for N-Methyl-DL-alanine are not yet fully elucidated, research suggests potential interactions with the

glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.[4][9] The N-methyl group is a key feature of the NMDA receptor agonist, N-methyl-D-aspartic acid.[10]

The diagram below illustrates a hypothetical workflow for investigating the neuroactive potential of N-Methyl-DL-alanine, focusing on its potential interaction with NMDA receptors.

Investigational Workflow for Neuroactivity of N-Methyl-DL-alanine



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Investigational workflow for N-Methyl-DL-alanine neuroactivity.

Conclusion

N-Methyl-DL-alanine is a versatile molecule with significant potential in various scientific disciplines. Its unique structural properties, conferred by the N-methyl group, make it a valuable tool for modifying peptides to enhance their therapeutic properties.[5] Furthermore, its potential to interact with neuronal receptors opens up avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.[1] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing amino acid derivative.

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- To cite this document: BenchChem. [A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine]. BenchChem, [2025]. [Online PDF]. Available at:

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